N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-6-15(7-4-13)25-12-18(22)20-14-5-8-17-16(11-14)19(23)21(2)9-10-24-17/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVATXSFEKNJLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Methyl Group: This step involves the methylation of the benzoxazepine core.
Attachment of the Phenoxyacetamide Group: This step involves the reaction of the intermediate with 4-methylphenoxyacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for the development of new drugs.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. It could be evaluated for its efficacy and safety in treating various diseases.
Industry
In industry, this compound might be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoxazepine Family
Compound BG13467 (N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide)
- Structure: Shares the 4-methyl-5-oxo-benzoxazepin core but replaces the 4-methylphenoxyacetamide group with a benzothiadiazole-carboxamide moiety.
- Molecular Formula : C₁₇H₁₄N₄O₃S (MW: 354.38 g/mol) vs. C₂₁H₂₂N₂O₄ (estimated MW: 366.41 g/mol for the target compound).
- In contrast, the 4-methylphenoxyacetamide substituent in the target compound may favor hydrophobic interactions with lipid-rich targets (e.g., membrane receptors) .
Thiazolidinone-Acetamide Derivatives
Example : (E)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide derivatives ().
- Structure: These compounds feature a thiazolidinone ring conjugated with acetamide and coumarin-based substituents.
- Synthesis : Prepared via refluxing with mercaptoacetic acid and ZnCl₂, a method distinct from the target compound’s likely synthesis pathway involving nucleophilic substitution or amide coupling .
- Bioactivity: Thiazolidinones are associated with antimicrobial and anticancer activity, whereas benzoxazepines are more commonly linked to CNS modulation.
Complex Peptidomimetic Analogues
Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ().
- Structure: Contains a phenoxyacetamide group but integrates it into a peptidomimetic scaffold with multiple stereocenters and a tetrahydropyrimidine ring.
- Functional Differences : The peptidomimetic backbone enables protease resistance and enhanced target specificity (e.g., for GPCRs or proteases), whereas the simpler benzoxazepin-acetamide structure of the target compound may offer broader pharmacokinetic adaptability .
Key Research Findings and Comparative Data
| Property | Target Compound | BG13467 | Thiazolidinone Derivatives | Peptidomimetic Analogues |
|---|---|---|---|---|
| Core Structure | Benzoxazepine | Benzoxazepine | Thiazolidinone | Peptidomimetic |
| Key Substituent | 4-Methylphenoxyacetamide | Benzothiadiazole-carboxamide | Coumarin-acetamide | 2,6-Dimethylphenoxyacetamide |
| Molecular Weight (g/mol) | ~366.41 (estimated) | 354.38 | 300–400 (range) | >500 |
| Bioactivity Focus | Neurological/anti-inflammatory | Enzyme inhibition | Antimicrobial | Protease/GPCR modulation |
| Synthetic Complexity | Moderate | Moderate | Low to moderate | High |
Mechanistic and Pharmacokinetic Insights
- Target Compound vs. BG13467: The benzothiadiazole group in BG13467 may confer higher metabolic stability due to sulfur’s resistance to oxidative degradation, whereas the methylphenoxy group in the target compound could enhance lipophilicity, favoring CNS penetration .
- Target Compound vs. Thiazolidinones: The benzoxazepine core’s rigidity may improve target binding affinity compared to the flexible thiazolidinone ring, but the latter’s synthetic accessibility makes it more scalable for high-throughput screening .
- Target Compound vs.
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzoxazepine core and an acetamide group. Its molecular formula is , and its IUPAC name reflects its intricate arrangement of functional groups. The presence of the benzoxazepine moiety is significant as it is associated with various therapeutic effects.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in the body. It is hypothesized to act through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes that play critical roles in disease pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest moderate activity against various bacterial strains.
- Anticancer Properties : Some derivatives of benzoxazepine have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : The compound may provide neuroprotective benefits in models of neurodegeneration.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of related benzoxazepine compounds against gram-positive and gram-negative bacteria. The results indicated that certain structural modifications could enhance antibacterial activity. For instance:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Moderate | Weak |
| Compound B | Strong | Moderate |
These findings suggest that the presence of specific substituents on the benzoxazepine ring can significantly affect antimicrobial potency.
Anticancer Research
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. One study reported:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment
This suggests potential for development as an anticancer agent.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with controlled parameters. For benzoxazepin-acetamide derivatives, critical steps include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for acetamide coupling .
- Purification : Crystallization or preparative HPLC is used to isolate the final compound ≥98% purity .
Reaction progress should be monitored via TLC and validated with NMR/IR spectroscopy .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies benzoxazepine and acetamide moieties; integration ratios confirm substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λmax ~255 nm) quantifies purity and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C21H22N2O4S) .
Q. How can researchers design preliminary pharmacological assays to screen for bioactivity?
- Methodological Answer :
- Target Selection : Prioritize receptors/enzymes structurally related to benzoxazepine derivatives (e.g., serotonin receptors, kinase enzymes) .
- In vitro Assays : Use enzyme inhibition assays (e.g., IC50 determination) or cell viability tests (MTT assay) under standardized conditions (pH 7.4, 37°C) .
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .
- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with bioactivity to prioritize synthetic targets .
- DFT Calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity across assays)?
- Methodological Answer :
- Cross-Validation : Replicate assays under identical conditions (e.g., buffer composition, cell line) .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .
- Orthogonal Techniques : Combine SPR (surface plasmon resonance) with fluorescence polarization to confirm target engagement .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform accelerated degradation studies at 40–60°C; monitor via HPLC to identify decomposition products .
- Photostability : Expose to UV light (λ=254 nm) and compare NMR spectra pre/post irradiation .
- Solution Stability : Test in buffers (pH 1–10) and solvents (DMSO, ethanol) over 72 hours; quantify via LC-MS .
Q. What advanced mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Kinetic Analysis : Determine kcat/Km values in enzyme assays to distinguish competitive vs. non-competitive inhibition .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to refine structure-activity relationships .
Experimental Design and Best Practices
Q. What statistical methods improve the reliability of dose-response studies?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize assay parameters (e.g., concentration range, incubation time) .
- Nonlinear Regression : Fit data to Hill equations (GraphPad Prism) for accurate EC50/IC50 estimation .
- Power Analysis : Calculate sample sizes (n≥3) to ensure statistical significance (α=0.05) .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
